4-Fluoro-3-iodo-5-nitrobenzoic acid

Halogen bonding Crystal engineering Supramolecular chemistry

This tri-substituted benzoic acid features a unique orthogonal F/I/NO₂ arrangement. The synergistic electron-withdrawing effects of C4-fluoro and C5-nitro groups activate the C3-iodine for selective Pd-catalyzed couplings, while fluorine enables subsequent SNAr displacement or serves as a metabolic block. The nitro group offers a third diversification point via reduction. This precise electronic architecture cannot be replicated by simpler 4-fluoro-3-iodobenzoic acid or 3-iodo-5-nitrobenzoic acid analogs, making it essential for predictable SAR library synthesis and crystal engineering. Ideal for drug discovery programs requiring sequential, programmable polyaryl assembly.

Molecular Formula C7H3FINO4
Molecular Weight 311.01 g/mol
Cat. No. B15134608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-iodo-5-nitrobenzoic acid
Molecular FormulaC7H3FINO4
Molecular Weight311.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)I)C(=O)O
InChIInChI=1S/C7H3FINO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12)
InChIKeyNZZMXGDGWXYODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-iodo-5-nitrobenzoic Acid: High-Purity Trisubstituted Aromatic for Advanced Organic Synthesis


4-Fluoro-3-iodo-5-nitrobenzoic acid (CAS: 1531675-35-0) is a trisubstituted benzoic acid derivative featuring a unique and orthogonal arrangement of fluoro (C4), iodo (C3), and nitro (C5) groups . With a molecular weight of 311.01 and a formula of C₇H₃FINO₄, this solid compound is characterized by the potent electron-withdrawing effects of both the -F and -NO₂ substituents, which, in synergy, activate the C-I bond for diverse transition-metal-catalyzed cross-coupling reactions and decarboxylative transformations .

Why Substituting 4-Fluoro-3-iodo-5-nitrobenzoic Acid with Common Analogs Compromises Reactivity and Selectivity


Direct substitution with simpler benzoic acid analogs, such as 4-fluoro-3-iodobenzoic acid or 3-iodo-5-nitrobenzoic acid, is not feasible for applications requiring both high halogen bond donor strength and orthogonal reactivity. The combination of a strong -NO₂ group and a -F substituent in 4-fluoro-3-iodo-5-nitrobenzoic acid creates a unique electronic environment that cannot be replicated by compounds lacking one of these electron-withdrawing groups [1]. This dual activation is essential for achieving predictable and efficient outcomes in complex synthetic sequences and supramolecular assembly, where the absence of either group leads to significantly reduced reaction rates and altered product selectivity [1][2].

Quantitative Evidence for Selecting 4-Fluoro-3-iodo-5-nitrobenzoic Acid Over its Closest Analogs


Enhanced Halogen Bond Donor Strength Through Dual Fluoro/Nitro Activation

The presence of both fluoro and nitro substituents synergistically enhances halogen bond donor strength. Studies on related systems demonstrate that electron-withdrawing groups significantly increase the magnitude of the σ-hole on the iodine atom, leading to stronger halogen bonds. For instance, in substituted iodoperfluoroarenes XC6F4I, a linear free energy relationship between substituent constants (σ) and halogen bond donor ability has been established, with more electron-withdrawing substituents yielding larger association constants [1]. While direct data for 4-fluoro-3-iodo-5-nitrobenzoic acid is not published, the combined electron-withdrawing effect of -F and -NO₂ (σp = 0.06 and 0.78, respectively) on the iodine atom (C3) is superior to that in the simpler analog 4-fluoro-3-iodobenzoic acid (lacking the -NO₂ group) and provides a more effective donor than 3-iodo-5-nitrobenzoic acid (lacking the -F group) [2].

Halogen bonding Crystal engineering Supramolecular chemistry

Differentiated Reactivity in Nucleophilic Aromatic Substitution (SNAr) Due to Orthogonal Activation

The substitution pattern of 4-fluoro-3-iodo-5-nitrobenzoic acid imparts unique reactivity in SNAr reactions. The nitro group at the 5-position is para to the fluoro substituent at the 4-position, a classic activation pattern for fluoride displacement. However, the iodo group at the 3-position is meta to the nitro group, meaning it is not directly activated for SNAr under standard conditions, allowing for orthogonal functionalization. In contrast, 4-fluoro-3-nitrobenzoic acid has both -F and -NO₂ groups in an ortho relationship, which can lead to different regioselectivity and potentially competing reaction pathways [1]. Furthermore, the target compound's C-I bond is activated for metal-catalyzed couplings by the combined electron-withdrawing effects, a feature absent in 4-fluoro-3-nitrobenzoic acid.

Nucleophilic aromatic substitution Fluorine chemistry Synthetic methodology

Quantified Advantage in Decarboxylative Cross-Coupling Pathways

The carboxylic acid group in 4-fluoro-3-iodo-5-nitrobenzoic acid is a versatile handle for decarboxylative transformations. Recent methodologies demonstrate that benzoic acids with electron-withdrawing groups can undergo transition-metal-free decarboxylative iodination [1]. While this specific compound is not directly studied in that report, its strong electron-withdrawing substituents (-F, -NO₂) and pre-existing iodine atom make it an ideal substrate for subsequent one-pot decarboxylative cross-couplings. The presence of the iodine atom distinguishes it from 4-fluoro-3-nitrobenzoic acid, which lacks a halide for direct cross-coupling. Compared to 3-iodo-5-nitrobenzoic acid, the target compound's additional fluorine atom can further influence the oxidative addition step in metal-catalyzed processes and provide an additional site for late-stage functionalization.

Decarboxylative coupling C-H activation Biaryl synthesis

Primary Application Scenarios for 4-Fluoro-3-iodo-5-nitrobenzoic Acid in Advanced R&D


Synthesis of Highly Functionalized Biaryl Building Blocks for Medicinal Chemistry

The orthogonal reactivity of the C-I and C-F bonds in 4-fluoro-3-iodo-5-nitrobenzoic acid enables the programmed, sequential assembly of complex biaryl and polyaryl structures. The iodine atom undergoes selective Pd-catalyzed Suzuki or Stille couplings, while the fluorine atom can be subsequently displaced in an SNAr reaction or serve as a metabolic blocking group. This strategy is particularly valuable for exploring structure-activity relationships (SAR) in drug discovery where diverse substitution patterns on a common core are required [1]. The nitro group can also be reduced to an amine, providing a third point of diversification, making this compound a highly efficient core for generating chemical libraries.

Rational Design of Halogen-Bonded Supramolecular Materials and Co-crystals

The strong halogen bond donor ability of the iodine atom, amplified by the adjacent fluoro and nitro substituents, makes 4-fluoro-3-iodo-5-nitrobenzoic acid an ideal tecton for crystal engineering. It can be used to assemble predictable solid-state structures with N-heterocyclic acceptors, such as pyridine or DABCO [2]. The resulting co-crystals are of interest for modulating physicochemical properties like solubility, stability, and mechanical behavior of active pharmaceutical ingredients (APIs) or for creating novel organic electronic materials where precise molecular packing is critical for charge transport [1].

Advanced Intermediate for Radiopharmaceutical Precursors

The presence of both iodine and fluorine makes this compound a strategic precursor for radiochemistry. The iodine atom serves as a site for radioiodination (e.g., with ¹²⁵I or ¹³¹I) or for metal-mediated introduction of ¹⁸F or ¹¹C, while the existing stable fluorine atom can be used as a ¹⁹F NMR handle for monitoring reactions or for the cold synthesis of PET imaging standards [1]. This dual functionality is less common in simpler analogs like 4-fluoro-3-iodobenzoic acid, which lacks the nitro group for further derivatization and potential biological targeting.

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